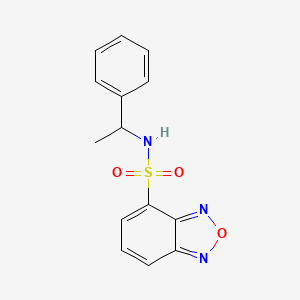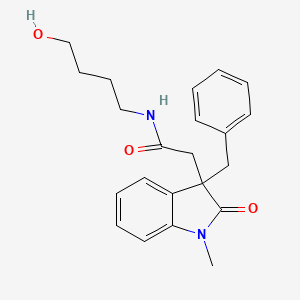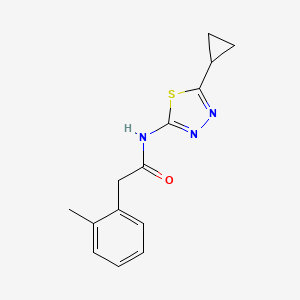
1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CMAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. CMAP is a piperidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is not fully understood, but it has been shown to inhibit the activity of various enzymes and receptors in the body. It has been shown to inhibit acetylcholinesterase, as well as the activity of certain protein kinases. Additionally, 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to bind to the sigma-1 receptor, which has been implicated in various physiological processes including pain perception, memory, and neuroprotection.
Biochemical and Physiological Effects:
1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit tumor angiogenesis. Additionally, 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as exhibit neuroprotective effects in models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its potential as a therapeutic agent for a range of diseases. Its ability to inhibit acetylcholinesterase and exhibit neuroprotective effects make it a promising candidate for the development of drugs for Alzheimer's disease and other neurodegenerative disorders. Additionally, its antitumor activity makes it a potential candidate for the development of anticancer drugs.
One limitation of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are numerous potential future directions for research involving 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. One area of interest is the development of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research into the mechanism of action of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid could provide insight into its potential applications in other areas of medicine. Finally, the optimization of the synthesis of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid could lead to increased yields and purity, making it more accessible for use in drug development.
Synthesemethoden
The synthesis of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid involves a multi-step process that begins with the reaction of 2-methoxyphenol and 2-cyclopentenone to form 2-(2-methoxyphenoxy)cyclopentanone. This intermediate is then reacted with piperidine and a carboxylic acid derivative to form 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. The synthesis of 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been optimized through various modifications to increase yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been the subject of numerous scientific studies due to its potential applications in drug development. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, 1-(2-cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit acetylcholinesterase, an enzyme implicated in the pathogenesis of Alzheimer's disease, makes it a potential therapeutic agent.
Eigenschaften
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-25-16-8-4-5-9-17(16)26-20(19(23)24)10-12-21(13-11-20)18(22)14-15-6-2-3-7-15/h2,4-6,8-9,15H,3,7,10-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKISCCBLBAKXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)C(=O)CC3CCC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopenten-1-ylacetyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide](/img/structure/B5493987.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5493992.png)


![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5494018.png)
![N-(2-ethoxyphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494037.png)

![1-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5494068.png)
![{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5494069.png)

![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5494082.png)
![6-methyl-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5494089.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]phenyl acetate](/img/structure/B5494091.png)